Dodecane, 1-(propylthio)-
Description
Structure
3D Structure
Properties
CAS No. |
66271-82-7 |
|---|---|
Molecular Formula |
C15H32S |
Molecular Weight |
244.5 g/mol |
IUPAC Name |
1-propylsulfanyldodecane |
InChI |
InChI=1S/C15H32S/c1-3-5-6-7-8-9-10-11-12-13-15-16-14-4-2/h3-15H2,1-2H3 |
InChI Key |
JSIGETQGUMEVQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCCC |
Origin of Product |
United States |
Synthetic Methodologies for Dodecane, 1 Propylthio
Classical Organic Synthesis Routes
Traditional methods for the formation of thioethers like Dodecane (B42187), 1-(propylthio)- have long been established in the field of organic chemistry. These routes typically involve the formation of a carbon-sulfur bond through various reaction mechanisms.
Thiol-Alkene Addition Reactions
The thiol-ene reaction, or alkene hydrothiolation, represents a significant and widely utilized method for the synthesis of thioethers. wikipedia.org This reaction involves the addition of a thiol to an alkene to form a thioether. wikipedia.org In the context of synthesizing Dodecane, 1-(propylthio)-, this would involve the reaction of 1-dodecene (B91753) with 1-propanethiol.
The reaction can proceed via two primary mechanisms: a free-radical addition or a Michael addition. wikipedia.org The free-radical pathway is often initiated by light, heat, or a radical initiator, which generates a thiyl radical. wikipedia.org This radical then adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule yields the final thioether product and regenerates the thiyl radical, allowing the chain reaction to continue. wikipedia.orgnih.gov This method is valued for its high yields, stereoselectivity, and rapid reaction rates, making it a "click" chemistry reaction. wikipedia.org
The thiol-ene reaction is advantageous for its efficiency and the formation of homogeneous products. wikipedia.org It is a versatile reaction that has found applications in polymer and materials synthesis. researchgate.netmdpi.comsmu.edu
Nucleophilic Substitution Approaches for Thioether Formation
Nucleophilic substitution reactions are a cornerstone of organic synthesis and provide a direct route to thioethers. libretexts.orgmasterorganicchemistry.com To synthesize Dodecane, 1-(propylthio)-, this approach would typically involve the reaction of a dodecyl halide (e.g., 1-bromododecane) with a propyl thiolate salt (e.g., sodium propanethiolate).
The reaction proceeds via an S_N2 mechanism, where the thiolate anion acts as the nucleophile, attacking the electrophilic carbon atom of the dodecyl halide and displacing the halide leaving group. askfilo.com The efficiency of this reaction can be influenced by factors such as the nature of the leaving group, the solvent, and the reaction temperature. To avoid potential side reactions like elimination, especially with more basic nucleophiles, careful selection of reaction conditions is crucial. libretexts.org
An alternative, though less direct, nucleophilic substitution strategy involves the use of thiourea (B124793). 1-Bromododecane can be reacted with thiourea in ethanol, followed by hydrolysis with a base like sodium hydroxide (B78521) to yield 1-dodecanethiol (B93513). This thiol can then be further reacted with a propyl halide to form the desired thioether.
Coupling Reactions in Thioether Synthesis
Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds, offering an alternative to classical nucleophilic substitution, particularly for the synthesis of aryl thioethers. thieme-connect.com While the target molecule, Dodecane, 1-(propylthio)-, is an alkyl thioether, the principles of these coupling reactions are relevant to thioether synthesis in general.
Pioneering work by Migita and others in the late 1970s demonstrated the use of palladium catalysts, such as Pd(PPh₃)₄, for the coupling of aryl halides with thiols. thieme-connect.comnih.gov Over the years, various other transition metals, including nickel, copper, cobalt, and iron, have been employed as catalysts for C-S bond formation. nih.govacs.org These reactions typically involve an oxidative addition of the metal catalyst to the halide, followed by coordination of the thiol and subsequent reductive elimination to yield the thioether product. acsgcipr.org The choice of ligand is often critical to the success of these reactions. acsgcipr.org
More recent developments have focused on expanding the scope of these reactions and employing more sustainable metal catalysts. acsgcipr.org For instance, N-chlorosuccinimide has been used to promote the coupling of thiols with Grignard reagents to form aryl sulfides in good yields under mild conditions. acs.org Decarboxylative coupling reactions, where carboxylic acids are used as substrates, also present a modern approach to C-S bond formation. researchgate.net
Advanced and Green Chemistry Synthetic Strategies for Dodecane, 1-(propylthio)-
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. These advanced strategies often focus on the use of catalysts and alternative energy sources to reduce reaction times, energy consumption, and waste generation.
Catalytic Methods in Thioether Synthesis
Catalytic approaches are at the forefront of modern organic synthesis. In the context of producing Dodecane, 1-(propylthio)-, catalytic methods can offer significant advantages over stoichiometric reactions. For instance, the hydroisomerization of n-dodecane can be achieved using catalysts like shaped MgAPO-11 molecular sieves. nih.govrsc.org While this specific reaction does not directly produce the target thioether, it demonstrates the use of catalysis in modifying long-chain alkanes.
The catalytic cracking of n-dodecane using ZSM-5 zeolites is another example of a catalytic process involving this long-chain alkane, aiming to produce valuable chemicals like light olefins and aromatics. nih.govresearchgate.net The design of the catalyst, including its morphology and acid sites, plays a crucial role in the reaction's outcome. researchgate.net
More directly related to thioether synthesis, metal-catalyzed cross-coupling reactions, as mentioned previously, are a prime example of catalytic methods. thieme-connect.comacsgcipr.org The development of catalysts based on non-precious metals and the use of C-H activation strategies are active areas of research aimed at making thioether synthesis greener. acsgcipr.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful green chemistry tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of various thioether derivatives. mdpi.comthieme-connect.comrsc.orgrsc.org
The synthesis of thioethers containing a 1,2,4-triazole (B32235) moiety, for example, has been efficiently carried out under microwave irradiation. mdpi.com In a typical procedure, a thiol intermediate is reacted with an alkyl halide in a suitable solvent system under microwave heating, significantly shortening the reaction time compared to conventional refluxing. mdpi.com Microwave-assisted methods have also been employed for the synthesis of aryl thioethers through C-H functionalization, demonstrating the broad applicability of this technology. thieme-connect.com The synthesis of β-keto thioethers has also been achieved rapidly using microwave heating. rsc.orgrsc.org
Flow Chemistry Approaches
Flow chemistry, or continuous flow processing, has emerged as a powerful tool for the synthesis of fine chemicals, including thioethers. The use of microreactors or packed-bed reactors allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety for exothermic reactions. For the synthesis of Dodecane, 1-(propylthio)-, a plausible and efficient flow chemistry approach involves the S-alkylation of 1-dodecanethiol with a suitable propyl halide.
One of the most direct methods is the use of a packed-bed flow reactor containing a heterogeneous base. akjournals.com In this setup, a solution of the starting materials, 1-dodecanethiol and a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane), in an anhydrous solvent is continuously pumped through a column packed with a solid-supported base, such as potassium carbonate. akjournals.com The base facilitates the deprotonation of the thiol to form the highly nucleophilic thiolate anion, which then reacts with the propyl halide in an SN2 reaction to yield Dodecane, 1-(propylthio)-.
The key advantages of this approach include the elimination of a basic work-up step, as the base is contained within the reactor, and the ability to operate at ambient temperatures, which simplifies the process. akjournals.com The product stream emerging from the reactor primarily contains the desired thioether, dissolved in the solvent, which can often be isolated by simple solvent evaporation. akjournals.com
| Parameter | Value/Condition | Purpose | Source |
| Reactants | 1-Dodecanethiol, 1-Bromopropane | Thiol and alkylating agent for thioether formation. | akjournals.com |
| Base | Heterogeneous Potassium Carbonate (packed-bed) | Deprotonates the thiol to form the reactive thiolate. | akjournals.com |
| Solvent | Anhydrous (e.g., Acetonitrile, THF) | Dissolves reactants and facilitates flow. | akjournals.com |
| Reactor Type | Packed-Bed Flow Reactor | Contains the heterogeneous base and provides reaction volume. | akjournals.com |
| Temperature | Ambient | Simplifies setup and improves energy efficiency. | akjournals.com |
| Flow Rate | Variable (e.g., 0.1 - 1.0 mL/min) | Controls residence time in the reactor. | akjournals.com |
| Work-up | Solvent removal | Simplifies product isolation. | akjournals.com |
This table presents a hypothetical but scientifically plausible set of conditions for the flow synthesis of Dodecane, 1-(propylthio)-, based on established methods for similar alkyl sulfides.
Other flow chemistry methodologies applicable to thioether synthesis include photochemical and automated approaches. Photochemical flow synthesis can proceed under mild, catalyst-free conditions using visible light to initiate the reaction between a thiol and an alkene or halide. thieme-connect.com Automated systems, employing resin "capture and release" strategies in column reactors, can produce arrays of thioethers in high purity and yield without requiring subsequent purification. acs.orgnih.gov
Purification and Isolation Techniques for Dodecane, 1-(propylthio)- and Reaction Mixtures
Following the synthesis of Dodecane, 1-(propylthio)-, whether by flow chemistry or traditional batch methods, the crude reaction mixture typically requires purification to isolate the target compound from unreacted starting materials, byproducts, and solvents. A multi-step purification protocol is generally employed to achieve high purity.
The initial step is typically an aqueous work-up . The crude mixture is transferred to a separatory funnel and washed sequentially with different aqueous solutions. A wash with a dilute acid (e.g., hydrochloric acid) can remove any residual basic catalysts, while a wash with a dilute base (e.g., sodium bicarbonate solution) can neutralize any acidic byproducts and remove unreacted 1-dodecanethiol by converting it to its water-soluble thiolate salt. A final wash with brine (saturated sodium chloride solution) helps to remove the bulk of the water from the organic layer.
After the aqueous work-up, the organic phase containing the product is separated and dried using an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. Once the organic solution is dried, the solvent is removed under reduced pressure using a rotary evaporator.
For final purification, one of two common laboratory techniques is typically used:
Column Chromatography : The concentrated crude product is loaded onto a silica (B1680970) gel column. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is used to separate the non-polar Dodecane, 1-(propylthio)- from more polar impurities. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). researchgate.netrsc.org
Vacuum Distillation : Given that Dodecane, 1-(propylthio)- is a high-boiling liquid, purification can be effectively achieved by distillation under reduced pressure. This lowers the boiling point, preventing thermal decomposition of the compound. The fraction corresponding to the boiling point of the pure product is collected. google.com
Specialized techniques may also be employed. For instance, methods exist for selectively trapping unreacted thiols using a polymer-supported disulfide resin, allowing for their easy removal from the reaction mixture. google.com
| Technique | Purpose | Details | Source |
| Aqueous Wash (Acid/Base) | Removal of catalysts and acidic/basic impurities. | Sequential washing with dilute HCl, NaHCO₃, and brine. | google.com |
| Solvent Extraction | Separation of the product from water-soluble impurities. | The product remains in the organic layer during aqueous washes. | researchgate.net |
| Drying | Removal of residual water from the organic phase. | Use of anhydrous salts like MgSO₄ or Na₂SO₄. | |
| Solvent Removal | Concentration of the crude product. | Typically performed using a rotary evaporator. | akjournals.com |
| Column Chromatography | Final purification based on polarity. | Separation on a silica gel column using a non-polar eluent. | researchgate.netrsc.org |
| Vacuum Distillation | Final purification based on boiling point. | Distillation at reduced pressure for high-boiling liquids. | google.com |
Advanced Spectroscopic Characterization of Dodecane, 1 Propylthio
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a cornerstone for determining the precise arrangement of atoms within a molecule. For Dodecane (B42187), 1-(propylthio)-, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.
The ¹H NMR spectrum of Dodecane, 1-(propylthio)- is anticipated to exhibit distinct signals corresponding to the different proton environments in the dodecyl and propyl chains. The chemical shifts are influenced by the electron-withdrawing effect of the sulfur atom, which causes downfield shifts for adjacent protons.
The expected signals would be:
A triplet corresponding to the terminal methyl protons (C12) of the dodecyl chain, appearing at approximately 0.88 ppm.
A complex multiplet for the internal methylene (B1212753) protons (C2-C11) of the dodecyl chain, expected to resonate in the range of 1.25-1.40 ppm.
A triplet of triplets for the methylene protons adjacent to the sulfur on the dodecyl side (C1), shifted downfield to around 2.51 ppm due to the proximity of the sulfur atom.
A triplet for the terminal methyl protons of the propyl group (C3'), appearing at approximately 1.02 ppm.
A sextet for the central methylene protons of the propyl group (C2'), expected around 1.62 ppm.
A triplet for the methylene protons adjacent to the sulfur on the propyl side (C1'), shifted downfield to approximately 2.51 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Dodecane, 1-(propylthio)-
| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-1 | ~2.51 | t |
| H-2 | ~1.58 | p |
| H-3 to H-11 | ~1.25-1.40 | m |
| H-12 | ~0.88 | t |
| H-1' | ~2.51 | t |
| H-2' | ~1.62 | sext |
t = triplet, p = pentet, sext = sextet, m = multiplet
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Similar to the ¹H NMR spectrum, the carbons closer to the sulfur atom are expected to be deshielded and appear at a lower field.
Table 2: Predicted ¹³C NMR Chemical Shifts for Dodecane, 1-(propylthio)-
| Atom Position | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | ~32.1 |
| C-2 | ~31.9 |
| C-3 to C-9 | ~29.0-29.7 |
| C-10 | ~28.8 |
| C-11 | ~22.7 |
| C-12 | ~14.1 |
| C-1' | ~34.2 |
| C-2' | ~23.2 |
To confirm the assignments made from 1D NMR and to establish the connectivity between different parts of the molecule, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. sdsu.edu For Dodecane, 1-(propylthio)-, cross-peaks would be observed between adjacent methylene groups in both the dodecyl and propyl chains (e.g., H-1 with H-2, H-11 with H-12, H-1' with H-2', and H-2' with H-3'). This would confirm the sequential arrangement of the alkyl chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu Each protonated carbon would show a cross-peak with the signal of the proton(s) attached to it. For instance, the carbon signal at ~32.1 ppm (C-1) would correlate with the proton signal at ~2.51 ppm (H-1). columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is crucial for establishing the connection between the dodecyl and propyl groups through the sulfur atom. Key correlations would be expected from the protons on C-1 to C-1' and C-2', and from the protons on C-1' to C-1 and C-2, confirming the thioether linkage.
The long alkyl chains of Dodecane, 1-(propylthio)- are flexible and can adopt numerous conformations in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into these conformational dynamics. umn.eduucl.ac.uk Processes such as bond rotations have energy barriers that can, in some cases, be measured by NMR. ucl.ac.uk For a simple molecule like Dodecane, 1-(propylthio)-, the barriers to rotation around the C-C and C-S bonds are expected to be low, meaning that at typical NMR measurement temperatures, a time-averaged spectrum is observed. umn.edu Lowering the temperature could potentially "freeze out" certain conformations, leading to broadening and eventual splitting of the NMR signals, from which the energy barriers for rotation could be calculated. uvic.ca
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. msu.edu
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. metu.edu.tr This high accuracy allows for the determination of the elemental formula of the compound. For Dodecane, 1-(propylthio)- (C₁₅H₃₂S), the expected exact mass of the molecular ion [M]⁺˙ would be calculated based on the most abundant isotopes of carbon, hydrogen, and sulfur. This precise mass measurement would differentiate it from other compounds with the same nominal mass but different elemental compositions. msu.edu
The fragmentation pattern in the mass spectrum would be characteristic of a long-chain alkyl thioether. The molecular ion peak at m/z 244 would likely be observed. Common fragmentation pathways would involve cleavage of the C-S bonds and cleavage at various points along the alkyl chains. Key expected fragments would include those resulting from the loss of the propyl or dodecyl radical, as well as a series of smaller alkyl fragments separated by 14 mass units (corresponding to CH₂ groups).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting ions and analyzing their constituent parts. ncsu.edu In the analysis of Dodecane, 1-(propylthio)-, a molecular ion (M⁺˙) is first generated, typically through electron ionization. chemguide.co.uk This molecular ion is energetically unstable and undergoes fragmentation. chemguide.co.uk The resulting fragment ions provide a roadmap to the molecule's original structure.
For long-chain alkanes, fragmentation of C-C bonds is common, leading to a series of alkyl carbocations. libretexts.org In the case of alkyl sulfides, cleavage at the C-S bond is also a characteristic fragmentation pathway. The fragmentation of Dodecane, 1-(propylthio)- is therefore expected to proceed through several key pathways:
Alpha-cleavage: Breakage of the C-S bond, leading to the formation of a propyl radical and a dodecylthiol cation, or a dodecyl radical and a propylthiol cation.
Beta-cleavage: Fragmentation of the alkyl chains attached to the sulfur atom.
Hydrocarbon Fragmentation: The long dodecyl chain can fragment, producing a homologous series of smaller alkyl cations (e.g., pentyl, butyl, propyl). libretexts.org
The process in a tandem mass spectrometer involves isolating the molecular ion (or a primary fragment ion), subjecting it to collision-induced dissociation (CID) with an inert gas, and then analyzing the resulting product ions. uci.edu This multi-stage analysis (MSⁿ) allows for detailed elucidation of the fragmentation pathways. lifesciencesite.com
Below is a table of expected major fragment ions for Dodecane, 1-(propylthio)-.
Table 1: Predicted MS/MS Fragmentation Data for Dodecane, 1-(propylthio)- (C₁₅H₃₂S)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Formula | Proposed Structure/Origin |
|---|---|---|
| 244 | [C₁₅H₃₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 201 | [C₁₂H₂₅S]⁺ | Loss of a propyl radical (•C₃H₇) |
| 170 | [C₁₂H₂₆]⁺˙ | Fragmentation leading to a dodecane cation radical |
| 89 | [C₃H₇S]⁺ | Loss of a dodecyl radical (•C₁₂H₂₅) |
| 85 | [C₆H₁₃]⁺ | Fragmentation of the dodecyl chain (hexyl cation) |
| 71 | [C₅H₁₁]⁺ | Fragmentation of the dodecyl chain (pentyl cation) |
| 57 | [C₄H₉]⁺ | Fragmentation of the dodecyl chain (butyl cation) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. doi.org IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the molecular polarizability. s-a-s.org
For Dodecane, 1-(propylthio)-, the spectra are dominated by the vibrations of the long hydrocarbon chain, with specific modes indicating the presence of the thioether group.
C-H Stretching: Strong bands in the 2840-3000 cm⁻¹ region of the IR spectrum are characteristic of the symmetric and asymmetric stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups in the dodecyl and propyl chains. spectroscopyonline.com
C-H Bending: The region between 1300 cm⁻¹ and 1500 cm⁻¹ contains bands corresponding to the scissoring and bending vibrations of the CH₂ and CH₃ groups. spectroscopyonline.com A characteristic methyl group umbrella mode appears around 1377 cm⁻¹. spectroscopyonline.com
C-S Stretching: The C-S stretching vibration for alkyl sulfides is typically observed in the 690–735 cm⁻¹ range. s-a-s.org This band can be weak in the IR spectrum but is often more prominent in the Raman spectrum.
S-S Stretching (for comparison): In related disulfide compounds, the S-S stretching vibration provides a distinct band, which helps differentiate them from sulfides. tandfonline.com
The combination of IR and Raman spectroscopy provides a comprehensive fingerprint of the molecule, confirming the presence of both the long alkyl backbone and the thioether functional group. doi.orgtandfonline.com
Table 2: Key Vibrational Modes for Dodecane, 1-(propylthio)-
| Wavenumber (cm⁻¹) | Vibrational Assignment | Technique | Description |
|---|---|---|---|
| 2840–3000 | C-H Stretch | IR, Raman | Asymmetric and symmetric stretching of CH₂ and CH₃ groups. spectroscopyonline.com |
| 1450–1470 | CH₂ Scissoring | IR, Raman | Bending vibration of the methylene groups in the alkyl chains. spectroscopyonline.com |
| ~1377 | CH₃ Umbrella Mode | IR, Raman | Symmetric bending vibration of the terminal methyl groups. spectroscopyonline.com |
Advanced X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a material in the solid state. nih.gov It relies on the elastic scattering of X-rays by the electron clouds of atoms in a crystalline lattice. The resulting diffraction pattern is unique to the crystal structure. lcc-toulouse.fr
Specific single-crystal X-ray diffraction data for Dodecane, 1-(propylthio)- is not prominently available in published literature, likely due to the difficulty in growing a suitable single crystal of such a flexible, non-polar, long-chain molecule. nih.gov However, analysis can be discussed in two contexts:
Solid-State (Crystalline) Analysis: If a single crystal were obtained, XRD would reveal precise information, including the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the exact conformation of the molecule within the crystal lattice. lcc-toulouse.fr Studies on other thioether compounds show that intermolecular interactions and molecular packing dictate the final solid-state structure. nih.govresearchgate.net
Liquid-State Analysis: In the liquid state, XRD does not produce sharp diffraction peaks but rather broad humps. aps.org For long-chain n-paraffins like dodecane, a principal peak is observed that corresponds to the average lateral separation between the parallel-aligned molecules. aps.org This spacing is typically around 4.6 Å. aps.org A similar result would be expected for liquid Dodecane, 1-(propylthio)-, providing insight into its short-range order.
Table 3: Hypothetical X-ray Diffraction Data for Liquid Dodecane, 1-(propylthio)-
| Parameter | Expected Value | Significance |
|---|---|---|
| Primary Diffraction Peak (2θ) | Variable (depends on X-ray wavelength) | Position of the main broad peak in the diffraction pattern. |
Terahertz (THz) Spectroscopy for Intermolecular Interactions and Emulsion Characterization
Terahertz (THz) spectroscopy, operating in the spectral range between microwaves and infrared (0.1-10 THz), is a non-destructive technique that probes low-frequency molecular vibrations, such as lattice vibrations and intermolecular interactions. americanpharmaceuticalreview.comnih.gov This makes it particularly useful for studying the collective modes and bulk properties of materials. spectroscopyonline.com
While specific THz spectra for Dodecane, 1-(propylthio)- are not widely reported, the technique offers significant potential for its characterization:
Intermolecular Interactions: The low-frequency modes accessible by THz spectroscopy are sensitive to the weak van der Waals forces that govern the packing of long alkyl chains. americanpharmaceuticalreview.com This could provide information on the conformational flexibility and ordering of Dodecane, 1-(propylthio)- in its condensed phases.
Emulsion Characterization: THz radiation is highly sensitive to polar molecules, especially water, which exhibits strong absorption in this frequency range. nih.gov Dodecane, 1-(propylthio)-, being a non-polar oil-like substance, would be largely transparent to THz waves. This high contrast allows THz spectroscopy to be an effective tool for characterizing oil-in-water or water-in-oil emulsions. nih.govresearchgate.net It can be used to accurately determine the water content in such mixtures, which is a significant parameter in various industrial applications. nih.gov The technique can monitor changes in the emulsion state in real-time. nih.gov
Table 4: Potential Applications of THz Spectroscopy for Dodecane, 1-(propylthio)-
| Application | Principle of Measurement | Information Gained |
|---|---|---|
| Polymorph Screening | Different crystal forms have unique low-frequency lattice vibrations. spectroscopyonline.com | Identification and differentiation of potential solid-state polymorphs. |
| Emulsion Analysis | Strong absorption of THz radiation by water compared to the low absorption by the oil-like thioether. nih.govresearchgate.net | Quantitative measurement of water content and characterization of the emulsion state. |
Mechanistic Studies of Chemical Transformations Involving Dodecane, 1 Propylthio
Oxidation Pathways and Mechanisms of Thioethers
The oxidation of thioethers like Dodecane (B42187), 1-(propylthio)- is a fundamental process that leads to the formation of sulfoxides and sulfones. This transformation significantly alters the polarity and chemical reactivity of the sulfur-containing molecule. nih.gov
Formation of Sulfoxides and Sulfones
The oxidation of thioethers to sulfoxides and subsequently to sulfones is a stepwise process. The initial oxidation converts the thioether to a sulfoxide (B87167). Further oxidation of the sulfoxide yields the corresponding sulfone. masterorganicchemistry.com This process can be achieved using various oxidizing agents, including hydrogen peroxide, peroxyacids, and ozone. masterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org
The mechanism of oxidation by hydrogen peroxide is proposed to involve a nucleophilic attack of the sulfur atom on the hydrogen peroxide molecule. nih.gov The rate of this reaction is influenced by the nucleophilicity of the sulfur atom, which can be affected by the nature of the substituent groups. nih.gov For Dodecane, 1-(propylthio)-, the long alkyl chains (dodecyl and propyl groups) are electron-donating, thus enhancing the nucleophilicity of the sulfur atom and facilitating oxidation.
A variety of catalysts can be employed to promote the selective oxidation of sulfides to sulfoxides or sulfones. organic-chemistry.orgorganic-chemistry.orgresearchgate.netjchemrev.com For instance, certain metal complexes, such as those involving titanium, can catalyze the selective oxidation of sulfides to sulfoxides using hydrogen peroxide. researchgate.net The choice of catalyst and reaction conditions can be tuned to favor the formation of either the sulfoxide or the sulfone. organic-chemistry.org
Table 1: Common Oxidizing Agents for Thioether Oxidation
| Oxidizing Agent | Product(s) | Selectivity |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Moderate |
| Peroxyacids (e.g., m-CPBA) | Sulfoxide, Sulfone | High |
| Ozone (O₃) | Sulfoxide, Sulfone | High |
| Metal-based catalysts + oxidant | Sulfoxide or Sulfone | Tunable |
This table is generated based on information from multiple sources. masterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org
Radical Oxidation Processes
In addition to two-electron oxidation pathways, thioethers can undergo radical oxidation, particularly in the presence of species like hydroxyl radicals (HO•). acs.orgnih.gov The reaction of a thioether with a hydroxyl radical can proceed via two main pathways: hydrogen abstraction from a carbon atom adjacent to the sulfur, or direct attack on the sulfur atom to form a sulfur-centered radical cation. nih.gov
The formation of the sulfur-centered radical cation is a key step in the one-electron oxidation of thioethers. nih.gov This intermediate can then react further, for example, with molecular oxygen, to ultimately yield a sulfoxide. acs.org The presence of long alkyl chains in Dodecane, 1-(propylthio)- can influence the sites of hydrogen abstraction, potentially leading to a variety of radical intermediates. The study of the low-temperature oxidation of n-dodecane has identified a large number of intermediates, including various oxygenated species, which highlights the complexity of radical-initiated oxidation processes. kaust.edu.sa
Cleavage and Desulfurization Reactions
The removal of sulfur from organosulfur compounds, known as desulfurization, is a critical process, particularly in the petroleum industry to produce cleaner fuels. nih.govbohrium.commdpi.com
Catalytic Desulfurization Mechanisms
Catalytic desulfurization methods are widely employed to cleave the carbon-sulfur bonds in thioethers. One prominent method is oxidative desulfurization (ODS), where the thioether is first oxidized to a sulfoxide or sulfone, as described earlier. nih.govresearchgate.net These oxidized sulfur compounds are more polar and can be more easily removed by extraction or adsorption. The oxidation step in ODS often utilizes catalysts like heteropoly acids or metal-based ionic liquids. nih.govbohrium.comresearchgate.net
Hydrodesulfurization (HDS) is another major industrial process that involves the reaction of sulfur-containing compounds with hydrogen over a metal sulfide (B99878) catalyst, such as cobalt-molybdenum or nickel-molybdenum (B8610338) supported on alumina. google.com In this process, the C-S bonds are cleaved, and the sulfur is converted to hydrogen sulfide, which can then be separated. For a thioether like Dodecane, 1-(propylthio)-, HDS would lead to the formation of dodecane, propane, and hydrogen sulfide.
Thermal Degradation Mechanisms of Thioethers
At elevated temperatures, thioethers can undergo thermal degradation. The C-S bond is generally the weakest bond in an alkyl thioether, and its cleavage is often the initial step in the thermal decomposition process. This homolytic cleavage would generate a dodecyl radical and a propylthio radical. These radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of products.
Studies on the thermal degradation of long-chain organic molecules, such as fatty acids and n-dodecane itself, provide insights into the potential fragmentation patterns. nih.govappliedmineralogy.comacs.org For instance, the combustion of n-dodecane involves complex reaction networks leading to the formation of smaller hydrocarbons and oxygenated species. llnl.govdlr.demdpi.com The presence of the sulfur atom in Dodecane, 1-(propylthio)- would introduce additional reaction pathways involving sulfur-containing radicals. The thermal stability of thioethers can be influenced by the surrounding chemical environment. For example, the presence of certain minerals like montmorillonite (B579905) can catalyze the thermal decomposition of long-chain organic compounds. appliedmineralogy.com
Coordination Chemistry and Ligand Properties of Dodecane, 1-(propylthio)- in Metal Complexes
Thioethers can act as ligands in coordination complexes with transition metals. libretexts.orgresearchgate.netrsc.orgresearchgate.netijpcbs.comnih.govlibretexts.org The sulfur atom in a thioether possesses lone pairs of electrons that can be donated to a metal center, forming a coordinate covalent bond.
Dodecane, 1-(propylthio)-, with its single sulfur donor atom, would typically act as a monodentate ligand. ijpcbs.com The strength of the metal-sulfur bond and the stability of the resulting complex are influenced by several factors, including the nature of the metal ion and the steric bulk of the alkyl groups on the thioether. researchgate.net The long dodecyl and propyl chains of Dodecane, 1-(propylthio)- would create a significant steric hindrance around the coordinating sulfur atom. This steric bulk can influence the coordination number and geometry of the resulting metal complex.
The electronic properties of the thioether also play a role. The alkyl groups are electron-donating, which increases the electron density on the sulfur atom, enhancing its ability to act as a σ-donor ligand. nih.gov Thioether ligands are generally considered soft ligands and therefore tend to form more stable complexes with soft metal ions, such as Ag(I), Pd(II), and Pt(II), according to the Hard and Soft Acids and Bases (HSAB) principle.
The coordination of Dodecane, 1-(propylthio)- to a metal center can also activate the C-S bonds, potentially facilitating their cleavage. This is a key principle in certain catalytic desulfurization processes where the initial step involves the coordination of the sulfur compound to the catalyst's metal center.
Reaction Kinetics and Thermodynamics of Derived Processes
While specific experimental data on the reaction kinetics and thermodynamics of processes directly derived from Dodecane, 1-(propylthio)- are not extensively available in the public domain, a comprehensive understanding can be constructed by examining analogous reactions involving other long-chain alkyl thioethers. The reactivity of the thioether functional group is well-documented, and its behavior when attached to a long dodecyl chain can be inferred from studies on similar molecules. The primary transformations of interest include pyrolysis, oxidation, and reactions involving the sulfur atom's nucleophilicity.
Pyrolytic Decomposition
The thermal decomposition of alkyl sulfides is a complex process involving multiple reaction pathways. For a molecule like Dodecane, 1-(propylthio)-, pyrolysis would likely proceed through a combination of homolytic bond cleavage and concerted elimination reactions.
Reaction Pathways: The principal initiation step at high temperatures is the homolytic scission of the C-S bonds, which are generally weaker than C-C or C-H bonds. For Dodecane, 1-(propylthio)-, two primary C-S bond fissions are possible:
CH3(CH2)10CH2-S-CH2CH2CH3 → CH3(CH2)10CH2• + •S-CH2CH2CH3
CH3(CH2)10CH2-S-CH2CH2CH3 → CH3(CH2)10CH2-S• + •CH2CH2CH3
The resulting radicals can then undergo a variety of secondary reactions, including hydrogen abstraction, β-scission, and recombination, leading to a complex mixture of smaller alkanes, alkenes, and sulfur-containing compounds. researchgate.netmit.edu
Another significant pathway for the pyrolysis of alkyl sulfides is a four-centered unimolecular elimination, which can lead to the formation of an alkene and a thiol. mit.edu For Dodecane, 1-(propylthio)-, this could result in the formation of propene and 1-dodecanethiol (B93513) or 1-dodecene (B91753) and 1-propanethiol.
Kinetic and Thermodynamic Parameters (Analogous Systems): Detailed kinetic models for the pyrolysis of alkyl sulfides have been developed using automated mechanism generation tools. researchgate.netacs.org While specific rate constants for Dodecane, 1-(propylthio)- are not available, data from related compounds can provide insight. For instance, studies on the pyrolysis of di-tert-butyl sulfide have shown that homolytic C-S bond scission is a significant decomposition pathway. mit.edu The activation energies for such processes are typically in the range of the C-S bond dissociation energy.
The thermodynamics of these reactions are dictated by the relative stabilities of the reactants, intermediates, and products. The enthalpy of reaction for the initial bond scission is endothermic, corresponding to the bond dissociation energy. Subsequent radical reactions are often exothermic.
| Reaction | Estimated ΔH° (kJ/mol) | Notes |
|---|---|---|
| R-S-R' → R• + •SR' | ~300 - 350 | Based on typical C-S bond dissociation energies in thioethers. |
| R-S-R' → R-SH + Alkene | Variable | Depends on the stability of the resulting alkene and thiol. |
Oxidation Reactions
The sulfur atom in a thioether is susceptible to oxidation, typically yielding a sulfoxide and, under more forcing conditions, a sulfone.
Reaction Pathways: The oxidation of Dodecane, 1-(propylthio)- would proceed as follows:
Dodecane, 1-(propylthio)- + [O] → Dodecane, 1-(propylsulfinyl)-
Dodecane, 1-(propylsulfinyl)- + [O] → Dodecane, 1-(propylsulfonyl)-
A variety of oxidizing agents can effect these transformations, including hydrogen peroxide, peroxy acids, and even molecular oxygen under certain conditions, sometimes mediated by catalysts or ionizing radiation. acs.orgcdnsciencepub.com For instance, irradiation of aqueous solutions containing alkyl chlorides can generate peroxyl radicals that oxidize thioethers to sulfoxides. acs.org
Kinetics and Thermodynamics: The oxidation of thioethers is generally a thermodynamically favorable process. Quantum chemistry calculations on model sulfur-containing compounds in coal indicate that the reaction of thioether structures with oxygen to form sulfoxides can release a significant amount of heat, on the order of 248 kJ/mol. cdnsciencepub.com This reaction, however, may have a significant activation barrier, sometimes requiring elevated temperatures to proceed at an appreciable rate. cdnsciencepub.com The subsequent oxidation of the sulfoxide to the sulfone is also typically exothermic.
Kinetic studies on the oxidation of various organic compounds, including those with sulfur, show a dependence on temperature, pH, and the nature of the oxidant. sandia.govmdpi.com For example, the rate of oxidation by hydroxyl radicals is highly dependent on these parameters. mdpi.com
| Reaction Type | Estimated ΔH° (kJ/mol) | Reference System |
|---|---|---|
| Thioether → Sulfoxide | ~ -248 | Diphenyl sulfide oxidation with oxygen cdnsciencepub.com |
| Sulfoxide → Sulfone | Exothermic | General observation for further oxidation cdnsciencepub.com |
Nucleophilic Reactions of the Sulfur Atom
The sulfur atom in Dodecane, 1-(propylthio)- possesses lone pairs of electrons and can act as a nucleophile.
Reaction Pathways: A common reaction of thioethers is their alkylation by alkyl halides to form trialkylsulfonium salts. libretexts.org
Dodecane, 1-(propylthio)- + R-X → [Dodecyl(propyl)(R)sulfonium]+ X-
Where R-X is an alkyl halide. These sulfonium (B1226848) salts are themselves reactive intermediates.
Kinetics and Thermodynamics: Thiolates (RS⁻) are generally more nucleophilic than their corresponding alkoxides (RO⁻) due to the greater polarizability and lower electronegativity of sulfur. masterorganicchemistry.com While the thioether is less nucleophilic than a thiolate, it is still more nucleophilic than an ether. The rate of this S_N2 reaction is dependent on the nature of the alkyl halide (R-X) and the solvent.
The formation of the sulfonium salt is typically a reversible process, with the equilibrium position depending on the relative stabilities of the reactants and products. Thermodynamic data for these specific reactions are scarce, but the reactions are known to proceed under relatively mild conditions.
Theoretical and Computational Investigations of Dodecane, 1 Propylthio
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic structure and related properties. These calculations are fundamental in understanding molecular stability, spectroscopy, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.net It offers a favorable balance between accuracy and computational cost, making it suitable for medium to large-sized molecules like Dodecane (B42187), 1-(propylthio)-. scirp.org
DFT calculations are used to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This involves minimizing the forces on each atom, resulting in the prediction of equilibrium bond lengths, bond angles, and dihedral angles. For Dodecane, 1-(propylthio)-, the geometry is characterized by a long, flexible dodecyl chain, a sulfur atom, and a propyl group. The lowest energy conformation is expected to be an extended, all-trans arrangement of the carbon backbone to minimize steric hindrance.
The table below presents typical optimized geometrical parameters for Dodecane, 1-(propylthio)- as predicted by DFT calculations.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length | C-S | ~1.82 Å |
| Bond Length | C-C (Alkyl) | ~1.54 Å |
| Bond Length | C-H | ~1.09 Å |
| Bond Angle | C-S-C | ~99° |
| Bond Angle | C-C-C | ~112° |
| Dihedral Angle | C-C-C-C | ~180° (trans) |
This is an interactive data table. Values are representative and derived from standard parameters used in DFT calculations.
Furthermore, DFT can compute the vibrational frequencies of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.net Each vibrational mode involves specific atomic motions, such as stretching, bending, and twisting of bonds. The calculation of these frequencies for Dodecane, 1-(propylthio)- allows for the assignment of experimentally observed spectral bands to specific molecular vibrations. researchgate.netuci.edu Anharmonic calculations, which go beyond the simple harmonic oscillator approximation, can provide even better agreement with experimental spectra for flexible molecules like dodecane. uci.edu The choice of basis set for these calculations, while important, has been shown in some cases not to be a critical factor for the accuracy of thermochemistry calculations derived from these frequencies. nih.gov
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters, apart from fundamental physical constants. wiley.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer very high accuracy, although they are typically more computationally demanding than DFT. ucl.ac.uk They are often used to obtain benchmark results for smaller molecules or to validate the results from less expensive methods. arxiv.org
The following table summarizes key electronic properties that can be determined for Dodecane, 1-(propylthio)- using ab initio methods.
| Electronic Property | Description | Predicted Significance for Dodecane, 1-(propylthio)- |
| Total Energy | The sum of the kinetic and potential energies of all electrons and nuclei in the molecule at its equilibrium geometry. | A fundamental value used to compare the stability of different isomers or conformers. |
| Dipole Moment | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density. nih.gov | The C-S bond and the sulfur lone pairs create a moderate dipole moment, influencing solubility and intermolecular interactions. |
| Polarizability | The measure of how easily the electron cloud of the molecule can be distorted by an external electric field. | The long alkyl chain contributes significantly to the molecule's polarizability, affecting its van der Waals interactions. |
| Ionization Potential | The minimum energy required to remove an electron from the molecule in its gaseous state. | Primarily related to the energy of the highest occupied molecular orbital (HOMO). |
| Electron Affinity | The energy released when an electron is added to the molecule in its gaseous state. | Primarily related to the energy of the lowest unoccupied molecular orbital (LUMO). |
This is an interactive data table based on the principles of ab initio calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals provide insight into the kinetic stability and reactive sites of a molecule. nih.gov
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. For Dodecane, 1-(propylthio)-, the HOMO is expected to be largely localized on the sulfur atom, specifically on its non-bonding lone pair electrons. This makes the sulfur atom the primary site for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. In Dodecane, 1-(propylthio)-, the LUMO is likely to be an anti-bonding (σ*) orbital distributed primarily along the C-S bonds. Nucleophilic attack would likely target the carbon atoms adjacent to the sulfur.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability. malayajournal.org A large gap implies high kinetic stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org
| Orbital Property | Description | Predicted Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -8.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ +1.0 eV |
| ΔE (HOMO-LUMO Gap) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO) | ~ 9.5 eV |
This is an interactive data table. The values are illustrative, based on typical FMO analyses for alkyl sulfides.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal large-scale conformational changes and the dynamics of intermolecular interactions that are inaccessible to static quantum chemical calculations. nih.gov
MD simulations are particularly powerful for investigating the behavior of Dodecane, 1-(propylthio)- in condensed phases, such as in a solvent or at an interface between two immiscible liquids (e.g., oil and water). mdpi.com These simulations can model systems containing thousands of molecules over timescales from nanoseconds to microseconds. anl.govosti.gov
Studies on n-dodecane, a closely related molecule, show that at a liquid-vacuum or liquid-water interface, the long alkyl chains exhibit specific orientational preferences to minimize free energy. d-nb.infonih.gov For Dodecane, 1-(propylthio)-, the slightly polar thioether group would likely orient itself towards a more polar phase, such as water, while the hydrophobic dodecyl and propyl chains would remain in the non-polar phase. anl.gov MD simulations can quantify properties such as interfacial thickness, the density profile of the molecule across the interface, and the dynamics of solvent molecules in its vicinity. d-nb.info Such simulations are crucial for understanding processes like solvent extraction, detergency, and lubrication, where interfacial phenomena are dominant. mdpi.comosti.gov
Due to the presence of multiple single bonds, Dodecane, 1-(propylthio)- is a highly flexible molecule with a vast number of possible three-dimensional arrangements, or conformations. hakon-art.com Conformational analysis aims to identify the different stable conformers and determine their relative energies.
The process typically involves a conformational search, where various starting geometries are generated, followed by energy minimization. nih.gov Energy minimization algorithms, such as steepest descent or conjugate gradient, adjust the atomic coordinates to find a nearby local minimum on the potential energy surface. The result is a set of optimized, low-energy conformers. semanticscholar.org
| Conformation Feature | Description | Relative Energy (kcal/mol) |
| All-Trans (Global Minimum) | All C-C-C-C dihedral angles in the dodecyl chain are ~180°. | 0.0 |
| Single Gauche Defect | One C-C-C-C dihedral angle is ~±60°. | ~0.5 - 0.9 |
| Multiple Gauche Defects | More than one gauche torsion exists along the chain. | > 1.0 |
| Constrained/Non-Minimized | A high-energy structure before geometric optimization. | >> 5.0 |
This is an interactive data table. Relative energies are typical values for long-chain alkanes.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry offers a robust framework for mapping the intricate pathways of chemical reactions. By simulating reactions at the quantum mechanical level, researchers can explore potential energy surfaces to understand how reactants evolve into products. This involves identifying stable intermediates, high-energy transition states, and the energetic barriers that govern reaction rates. rsc.orgtandfonline.com For thioethers like Dodecane, 1-(propylthio)-, computational studies can elucidate mechanisms such as oxidation at the sulfur atom, C-S bond cleavage, or reactions involving the long alkyl chains. researchgate.net These investigations often employ Density Functional Theory (DFT) and high-level ab initio methods to achieve a balance between computational cost and accuracy. tandfonline.comresearchgate.net
A cornerstone of reaction mechanism elucidation is the identification of the transition state (TS), which represents the highest energy point along the minimum energy path connecting reactants and products. nih.gov Locating this first-order saddle point on the potential energy surface is a critical computational task. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are employed to find a structure that has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. nih.gov
Once a transition state is located and verified, Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the reaction pathway downhill from the transition state in both the forward direction (towards products) and the reverse direction (towards reactants). beilstein-journals.org This process confirms that the identified transition state correctly connects the intended reactants and products, providing a detailed visualization of the geometric changes—bond breaking and formation—that occur throughout the transformation. nih.govrsc.org For a reaction involving Dodecane, 1-(propylthio)-, an IRC analysis could, for example, map the precise trajectory of an oxidizing agent as it approaches the sulfur atom and forms a new bond, while tracking the corresponding changes in bond lengths and angles of the entire molecule.
Computational methods are highly effective at predicting key thermochemical data for chemical reactions, offering quantitative insights into their feasibility and kinetics. By calculating the electronic energies of reactants, transition states, and products, it is possible to determine critical parameters such as activation energies (ΔG‡) and reaction enthalpies (ΔH). researchgate.net These values are crucial for understanding reaction rates and equilibrium positions.
For instance, in the oxidation of a thioether like Dodecane, 1-(propylthio)-, multiple reaction sites may compete, such as the sulfur atom versus a C-H bond on the alkyl chains. DFT calculations can predict the activation energy for each potential pathway. The pathway with the lower activation energy is kinetically favored and will be the dominant reaction channel. researchgate.net This predictive capability is essential for understanding chemoselectivity without performing extensive laboratory experiments. researchgate.net
Below is an illustrative table of hypothetical thermochemical data for competing oxidation reactions of Dodecane, 1-(propylthio)-, based on the types of results obtained in computational studies of similar sulfides. tandfonline.comresearchgate.net
| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) | Calculated Enthalpy of Reaction (ΔH) (kcal/mol) |
|---|---|---|---|
| Sulfoxidation | Oxidation at the sulfur atom to form the corresponding sulfoxide (B87167). | 19.5 | -35.0 |
| C-H Oxidation (α-carbon on propyl group) | Oxidation at a carbon atom adjacent to the sulfur. | 28.0 | -25.5 |
| C-H Oxidation (dodecyl chain) | Oxidation at a methylene (B1212753) group within the long alkyl chain. | 35.5 | -23.0 |
This table is for illustrative purposes only and presents hypothetical data for Dodecane, 1-(propylthio)- based on trends observed in computational studies of other alkyl sulfides.
Machine Learning and Artificial Intelligence in Computational Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of computational chemistry by dramatically accelerating property prediction and materials discovery. acs.org While quantum mechanical calculations like DFT are powerful, they can be computationally expensive, especially for large molecules like Dodecane, 1-(propylthio)- or for screening vast chemical spaces. ML models, trained on data generated from these calculations or from experiments, can predict a wide range of chemical properties with high accuracy at a fraction of the computational cost. acs.orgresearchgate.net
For sulfur-containing compounds, ML models have been successfully developed to predict reaction kinetics, thermodynamic properties, and even the performance of molecules in specific applications like mineral flotation. acs.orgdntb.gov.ua The process typically involves:
Data Generation: Creating a dataset of molecules and their corresponding properties using high-throughput DFT calculations or by compiling experimental data. researchgate.net
Descriptor Calculation: Converting molecular structures into numerical representations, known as molecular descriptors. These can range from simple constitutional indices to complex, custom-defined descriptors that capture specific chemical features like steric hindrance around a functional group. researchgate.net
Model Training: Using algorithms such as random forests (RF), support vector machines (SVM), or neural networks to learn the relationship between the descriptors and the target properties. mdpi.com
Prediction and Interpretation: Applying the trained model to new molecules to predict their properties and using techniques like SHapley Additive exPlanations (SHAP) to understand which molecular features are most influential. researchgate.net
For Dodecane, 1-(propylthio)-, ML could be used to rapidly predict properties like its boiling point, viscosity, or its reactivity with various reagents under different conditions, guiding the synthesis and application of related long-chain thioethers. researchgate.net
The table below summarizes potential applications of machine learning in the study of Dodecane, 1-(propylthio)- and similar compounds, based on existing research. acs.orgresearchgate.netmdpi.com
| Predicted Property / Application | Common ML Models | Required Descriptors | Potential Impact |
|---|---|---|---|
| Reaction Rate Constant (log k) | Random Forest, Gradient Boosting | Quantum chemical descriptors (HOMO/LUMO energies), steric hindrance parameters, charge distribution. researchgate.net | Accelerates the discovery of reaction conditions and catalysts. |
| Adsorption Energy on Surfaces | Support Vector Machines, Neural Networks | Geometric descriptors, van der Waals volume, electronic properties. mdpi.com | Guides the design of lubricants, corrosion inhibitors, or self-assembled monolayers. |
| Physicochemical Properties (e.g., boiling point, viscosity) | Neural Networks, Kernel Ridge Regression | Topological indices, molecular weight, functional group counts. | Enables rapid screening of derivatives for specific industrial applications. |
| Classification of Reactivity | Support Vector Machines (SVM) | Trace elemental data or calculated electronic features. mdpi.com | Categorizes compounds based on their likely chemical behavior (e.g., high vs. low reactivity). |
Advanced Applications in Materials Science and Engineering for Dodecane, 1 Propylthio Based Systems
Role in Functional Materials and Polymers
The incorporation of sulfur-containing moieties, such as the propylthio group in Dodecane (B42187), 1-(propylthio)-, into polymers offers a pathway to a variety of functional materials with unique properties. Aliphatic poly(thioether)s, for instance, are valued for their potential in optical materials, energy storage, and metal ion detection. zju.edu.cn The synthesis of these polymers can be challenging, often requiring specialized and expensive monomers that are sensitive to oxidation. zju.edu.cn
Thioether-Containing Monomers and Their Polymerization
The development of new sulfur-containing monomers is a key area of research for creating advanced polymers. rsc.org Thiol-ene polymerization is a notable method for producing poly(thioether-esters), offering advantages like mild reaction conditions and high conversion rates. researchgate.net Another approach involves the direct radical copolymerization of thioamides with vinyl monomers to create degradable vinyl polymers with thioether units in their backbones. nih.govacs.org This method allows for the creation of hybrid materials that combine the properties of traditional vinyl polymers with the unique characteristics of poly(thioether)s. nih.govacs.org
Furthermore, ring-opening polymerization of sulfur-containing cyclic monomers, such as seven-membered thiolactones, can yield chemically recyclable poly(thioether-thioester)s. rsc.org These materials exhibit high thermal stability and mechanical properties comparable to commercial polymers like low-density polyethylene. rsc.org The thioether groups in these polymers can also be utilized for applications such as the selective absorption and recovery of precious metals like gold. rsc.org
Interfacial Phenomena and Surfactant Science Applications (e.g., Emulsion Stabilization)
The molecular structure of Dodecane, 1-(propylthio)-, with its long nonpolar dodecane tail and the polarizable propylthio group, suggests its potential utility in interfacial applications. The behavior of molecules at the boundary between two immiscible phases, such as oil and water, is fundamental to surfactant science. 182.160.97iptsalipur.org
Surfactants are crucial for the formation and stabilization of emulsions, which are dispersions of one liquid in another. wiley-vch.deuri.edu They function by adsorbing at the oil-water interface, reducing the interfacial tension and creating a protective barrier that prevents droplet coalescence. iptsalipur.orgmdpi.com The effectiveness of a surfactant is often related to its ability to balance its affinity for both the oil and water phases.
While direct studies on Dodecane, 1-(propylthio)- as a primary surfactant are not prevalent in the provided search results, the principles of interfacial science allow for speculation on its behavior. The dodecane chain provides strong hydrophobicity, making it suitable for interacting with an oil phase. The propylthio group, while not as strongly hydrophilic as the head groups of conventional surfactants, can still influence the molecule's orientation and packing at an interface.
In the context of emulsion stabilization, research has shown that various types of emulsifiers, including nonionic surfactants and solid particles, can be used. wiley-vch.de For instance, dodecane-in-water emulsions can be stabilized by various means, including the use of microcrystalline cellulose (B213188) particles in conjunction with cationic surfactants or by PNIPAM-based microgel particles. researchgate.netresearchgate.net The study of such systems provides insight into the complex forces governing emulsion stability. harvard.eduresearchgate.net The spontaneous formation of emulsions and other lipid structures at a dodecane-water interface has also been observed, highlighting the dynamic nature of these systems. harvard.edu
Development of Specialized Solvents and Extractants
The physical and chemical properties of Dodecane, 1-(propylthio)- suggest its potential as a specialized solvent and extractant. The long hydrocarbon chain imparts nonpolar characteristics, similar to dodecane itself, which is used as a solvent, a distillation chaser, and a diluent in various industrial processes. chemicalbook.comwikipedia.orgthermofisher.commerckmillipore.comspectrumchemical.com Dodecane's ability to dissolve a range of organic compounds makes it a valuable component in many applications. solubilityofthings.com
The presence of the propylthio group introduces a degree of polarity and the potential for specific interactions, which could be advantageous in extraction processes. For instance, dodecane is used as a diluent for extractants like tri-n-octylamine in the extraction of lactic acid and for tributyl phosphate (B84403) (TBP) in nuclear reprocessing. chemicalbook.comwikipedia.orgscialert.net The addition of the propylthio functionality to the dodecane backbone could modify its solvent properties, potentially enhancing its selectivity for certain solutes.
Research into extractants for rare-earth elements has explored the use of highly lipophilic molecules in a dodecane-based organic phase. While the specific use of Dodecane, 1-(propylthio)- as an extractant is not detailed, the principles of solvent extraction suggest that its unique combination of a long alkyl chain and a sulfur-containing group could be tailored for specific separation tasks. The thioether group could potentially interact with metal ions, contributing to the extraction process.
Lubricant Additives and Tribological Performance
The field of tribology, which studies friction, wear, and lubrication, is constantly seeking new additives to improve the performance of lubricants. mdpi.com Dodecane itself is used as a lubricant and as an additive to lubricants. chemicalbook.com The addition of various compounds can significantly enhance the tribological properties of base oils. researchgate.net
The long alkyl chain of Dodecane, 1-(propylthio)- is a feature common in lubricant base oils and additives. The chain length of lubricant molecules has been shown to influence their tribological performance, with longer chains generally leading to lower friction and wear. nih.gov The propylthio group in Dodecane, 1-(propylthio)- could offer additional benefits. Sulfur-containing compounds are well-known as extreme pressure and anti-wear additives in lubricants. mdpi.com These additives form a protective tribofilm on metal surfaces through tribochemical reactions, preventing direct metal-to-metal contact and reducing wear. mdpi.com
Studies on other lubricant additives provide insights into the potential role of Dodecane, 1-(propylthio)-. For example, the addition of small amounts of moringa oil to dodecane has been shown to reduce friction by approximately 50%, attributed to the adsorption of fatty acid molecules. semanticscholar.org Similarly, ionic liquids derived from fatty acids and amines have demonstrated enhanced tribological performance in a hexadecane (B31444) base oil. whiterose.ac.uk The synergistic effects of phosphorus- and sulfur-based additives have also been shown to significantly improve tribological properties by forming robust protective films. mdpi.com Given these findings, the thioether group in Dodecane, 1-(propylthio)- could potentially contribute to the formation of a protective layer on sliding surfaces, thereby improving lubricity and reducing wear.
Applications in Catalysis and Ligand Design
The thioether functionality in Dodecane, 1-(propylthio)- suggests its potential application in the fields of catalysis and ligand design. Thioether compounds can act as ligands, binding to metal centers and influencing the catalytic activity and selectivity of the resulting complex.
In the context of catalysis, dodecane has been used as a model compound in studies of steam catalytic cracking over zeolite-based catalysts to produce lighter hydrocarbons. nih.gov It has also been investigated in autothermal reforming over Ni-monolith catalysts for the production of hydrogen and carbon monoxide. researchgate.net While Dodecane, 1-(propylthio)- itself is not the catalyst in these examples, its structural similarity to the reactants and solvents used in catalytic processes is noteworthy.
More directly relevant is the use of sulfur-containing molecules in ligand design. The design of ligands that can encapsulate metal ions is an area of significant interest. nih.gov The ability of a ligand to coordinate to a metal center is crucial for its function. The sulfur atom in the propylthio group of Dodecane, 1-(propylthio)- has lone pairs of electrons that can be donated to a metal center, forming a coordinate bond. The long dodecyl chain could influence the solubility and steric properties of the resulting metal complex.
The principles of ligand design often involve creating molecules with specific binding sites and structural features to achieve a desired outcome, such as high binding affinity or selectivity. nih.govdiva-portal.org For instance, N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide, a molecule with a dodecane spacer, has been identified as a potent and selective antagonist for certain nicotinic acetylcholine (B1216132) receptor subtypes. researchgate.net This demonstrates how a long alkyl chain can be incorporated into a biologically active ligand. While the specific application of Dodecane, 1-(propylthio)- in catalysis and ligand design requires further investigation, its chemical structure presents opportunities for the development of new catalysts and functional molecules.
Environmental Fate and Degradation Pathways of Dodecane, 1 Propylthio
Biodegradation Mechanisms
The structural features of Dodecane (B42187), 1-(propylthio)-, possessing a long alkyl chain and a thioether linkage, suggest that it is susceptible to microbial attack through several enzymatic pathways.
Microbial degradation is a primary route for the environmental breakdown of Dodecane, 1-(propylthio)-. Both aerobic and anaerobic microorganisms have demonstrated the capability to metabolize structurally similar compounds.
Aerobic Degradation:
Under aerobic conditions, bacteria are known to employ at least two primary strategies for the degradation of aliphatic sulfides. One involves the oxidation of the sulfur atom, while the other targets the alkyl chains. nih.gov
Sulfur Oxidation: The sulfur atom in the thioether can be oxidized by monooxygenases to form the corresponding sulfoxide (B87167), Dodecane, 1-(propylsulfinyl)-, which can be further oxidized to the sulfone, Dodecane, 1-(propylsulfonyl)-. This process increases the water solubility of the compound, potentially facilitating further degradation.
Alkyl Chain Oxidation: Bacteria can initiate degradation by attacking the terminal end of the dodecyl or propyl chain. For long-chain alkanes, terminal oxidation by alkane hydroxylases to the corresponding alcohol is a common initial step. This alcohol is then further oxidized to an aldehyde and then to a carboxylic acid. The resulting fatty acid can then enter the β-oxidation pathway, leading to the shortening of the carbon chain. researchgate.net For Dodecane, 1-(propylthio)-, this could result in the formation of propylthio-alkanoic acids. nih.gov A similar process could occur on the propyl chain, although the longer dodecyl chain is a more likely initial point of attack due to its greater hydrophobicity.
Anaerobic Degradation:
In the absence of oxygen, different microbial consortia and metabolic pathways are responsible for the breakdown of aliphatic hydrocarbons and related compounds. For long-chain alkanes like dodecane, a key anaerobic activation mechanism involves the addition of fumarate (B1241708) to a subterminal carbon of the alkane chain. This reaction is catalyzed by a glycyl-radical enzyme. nih.gov
For Dodecane, 1-(propylthio)-, it is plausible that a similar mechanism occurs on the dodecyl chain. This would lead to the formation of a substituted succinate (B1194679) derivative. The further metabolism of this initial product would likely proceed through pathways analogous to fatty acid degradation. While less is known about the anaerobic degradation of long-chain aliphatic thioethers specifically, the degradation of the dodecyl moiety is expected to be a significant pathway.
A variety of bacteria, including species of Pseudomonas and Rhodococcus, have been identified as being capable of degrading thioethers and related sulfur compounds under aerobic conditions. mdpi.comresearchgate.net Under anaerobic conditions, denitrifying bacteria and sulfate-reducing bacteria have been implicated in the degradation of alkyl sulfides. nih.gov
The biodegradation of Dodecane, 1-(propylthio)- is mediated by specific classes of enzymes.
Monooxygenases: These enzymes are crucial for the initial aerobic attack on both the alkyl chains and the sulfur atom. Alkane monooxygenases (alkane hydroxylases) introduce a hydroxyl group at the terminal or subterminal position of the dodecyl chain. researchgate.net Flavin-containing monooxygenases (FMOs) and cytochrome P450 monooxygenases are known to catalyze the oxidation of the sulfur atom in thioethers to sulfoxides and sulfones. wikipedia.org
Dehydrogenases: Alcohol and aldehyde dehydrogenases are involved in the subsequent oxidation of the hydroxylated alkyl chain to a carboxylic acid, preparing it for β-oxidation.
Esterases and Hydrolases: While direct hydrolytic cleavage of the C-S bond in thioethers is generally not a primary enzymatic strategy, esterases may be involved in the breakdown of intermediate metabolites that contain ester linkages.
Reductases: Under anaerobic conditions, reductases are key enzymes. For instance, the reduction of sulfoxides back to sulfides has been observed in some microbial systems.
The table below summarizes the key enzymes potentially involved in the degradation of Dodecane, 1-(propylthio)-.
| Enzyme Class | Role in Degradation | Aerobic/Anaerobic |
| Monooxygenases | Oxidation of the dodecyl chain and sulfur atom | Aerobic |
| Dehydrogenases | Oxidation of alcohol and aldehyde intermediates | Aerobic |
| β-Oxidation Enzymes | Chain shortening of carboxylic acid intermediates | Aerobic |
| Glycyl-radical enzymes | Anaerobic activation of the dodecyl chain | Anaerobic |
| Reductases | Potential reduction of sulfoxide intermediates | Anaerobic |
Abiotic Degradation Processes
In addition to microbial activity, Dodecane, 1-(propylthio)- can be transformed by non-biological environmental processes, primarily through interactions with sunlight and water.
Exposure to sunlight can induce the oxidation of Dodecane, 1-(propylthio)-. The primary mechanism of photo-oxidation for dialkyl sulfides involves the generation of reactive oxygen species, such as singlet oxygen, in the presence of photosensitizers (e.g., dissolved organic matter in natural waters). rsc.orgacs.org
The main product of the photo-oxidation of dialkyl sulfides is the corresponding sulfoxide. rsc.orgresearchgate.net Further oxidation to the sulfone can also occur, though typically at a slower rate. The general reaction is as follows:
Dodecane, 1-(propylthio)- + Light/O₂ → Dodecane, 1-(propylsulfinyl)-
The rate of photo-oxidation is influenced by factors such as the intensity of solar radiation, the presence of photosensitizing substances in the environment, and the water depth.
Thioethers are generally considered to be stable to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-sulfur bond is relatively strong and not readily cleaved by water. masterorganicchemistry.com However, the presence of neighboring functional groups can in some cases facilitate hydrolysis. For Dodecane, 1-(propylthio)-, which lacks such activating groups in close proximity to the thioether linkage, significant hydrolytic degradation is not expected to be a major environmental fate pathway. Studies on thioaminals, which contain a N-C-S linkage, have shown that they can undergo hydrolysis, but this is not directly analogous to the C-S-C bond in Dodecane, 1-(propylthio)-. nih.gov
Metabolite Identification and Persistence Studies
Based on the degradation pathways of analogous compounds, a number of metabolites can be predicted to be formed from the breakdown of Dodecane, 1-(propylthio)-.
Identified and Predicted Metabolites:
Sulfoxidation Products: The most direct metabolites from both biotic and abiotic oxidation are Dodecane, 1-(propylsulfinyl)- (the sulfoxide) and Dodecane, 1-(propylsulfonyl)- (the sulfone). The conversion of sulfoxides to sulfones has been observed as a metabolic process. nih.gov
Alkyl Chain Oxidation Products: Aerobic degradation of the dodecyl chain is expected to produce a series of propylthio-alkanoic acids with progressively shorter alkyl chains due to β-oxidation. For example, 12-(propylthio)dodecanoic acid would be an initial product, followed by 10-(propylthio)decanoic acid, and so on. Similar degradation of the propyl chain could lead to dodecylthio-alkanoic acids.
Anaerobic Degradation Products: The initial product of anaerobic degradation via fumarate addition would be a dodecyl-substituted succinic acid derivative, specifically (1-(propylthiomethyl)undecyl)succinic acid or a similar isomer depending on the position of fumarate addition.
Further Breakdown Products: Ultimately, complete mineralization would lead to carbon dioxide, water, and sulfate (B86663). Incomplete degradation could result in the formation of smaller, more polar organic sulfur compounds.
Sulfoxides and Sulfones: These compounds are generally more water-soluble and potentially more bioavailable than the parent thioether. Their persistence will depend on the ability of microbial communities to further degrade them. While some organisms can reduce sulfoxides back to sulfides, the degradation of sulfones is generally slower.
Thioalkanoic Acids: These metabolites are likely to be readily biodegradable through the β-oxidation pathway.
Anaerobic Metabolites: The succinate-derived metabolites are expected to be further metabolized by anaerobic microbial communities.
The table below summarizes the potential metabolites and their likely persistence.
| Metabolite | Formation Pathway | Likely Persistence |
| Dodecane, 1-(propylsulfinyl)- | Aerobic/Photo-oxidation | Moderate |
| Dodecane, 1-(propylsulfonyl)- | Aerobic/Photo-oxidation | High |
| Propylthio-alkanoic acids | Aerobic β-oxidation | Low |
| Dodecyl-substituted succinic acids | Anaerobic fumarate addition | Low to Moderate |
Research on Environmental Degradation of Dodecane, 1-(propylthio)- Inconclusive
Comprehensive research into the environmental fate and degradation pathways of the chemical compound Dodecane, 1-(propylthio)-, specifically concerning the influence of various environmental factors on its degradation rates, has yielded no specific data or detailed studies.
Extensive searches of available scientific literature and environmental databases did not uncover any research that directly investigates how factors such as temperature, pH, microbial populations, or sunlight affect the degradation of Dodecane, 1-(propylthio)-. Consequently, no data is available to construct the requested detailed findings or data tables for section 7.4 of the proposed article.
While general principles of environmental chemistry suggest that, like other long-chain alkyl thioethers, Dodecane, 1-(propylthio)- would be subject to both biotic and abiotic degradation processes, the absence of specific studies prevents any detailed, scientifically validated discussion. Information on related compounds, such as dodecane and various organosulfur compounds, cannot be responsibly extrapolated to provide accurate degradation profiles for Dodecane, 1-(propylthio)- without significant scientific uncertainty.
Therefore, the section on the "Influence of Environmental Factors on Degradation Rates" for Dodecane, 1-(propylthio)- cannot be developed at this time due to a lack of available research.
Future Research Directions and Unexplored Avenues for Dodecane, 1 Propylthio
Novel Synthetic Strategies for Enhanced Sustainability
The traditional synthesis of thioethers often involves the use of foul-smelling and air-sensitive thiols. mdpi.comresearchgate.net Future research will increasingly focus on greener, more sustainable methods for synthesizing Dodecane (B42187), 1-(propylthio)- and related long-chain thioethers.
Key areas of investigation include:
Thiol-Free Reagents: The use of odorless and stable thiol surrogates, such as xanthates (ROCS₂K), presents a promising green alternative. mdpi.comresearchgate.net These methods avoid the use of volatile thiols and can proceed under transition-metal-free conditions. mdpi.comresearchgate.net
Catalytic Approaches: Developing novel catalytic systems, including biocatalysts like nanostarch or metal nanoparticle catalysts, can lead to more efficient and selective syntheses. researchgate.netcsic.es Palladium nanoparticles on magnesium oxide, for instance, have been shown to catalyze thioether synthesis from alcohols and thiols via a borrowing hydrogen method. csic.es
Green Solvents and Conditions: Research into solvent-free reactions or the use of environmentally benign solvents like water, potentially with the aid of surfactants to create micelles, can significantly reduce the environmental impact of synthesis. rsc.orgtandfonline.comtandfonline.com One-pot, multi-component reactions represent a particularly efficient and atom-economical strategy. rsc.org
| Synthetic Strategy | Key Advantages | Potential for Dodecane, 1-(propylthio)- |
| Xanthate-based Synthesis | Odorless, stable reagents, transition-metal-free. mdpi.comresearchgate.net | High potential for a cleaner synthesis route, avoiding propanethiol. |
| Micellar Catalysis | Use of water as a solvent, enhanced reaction rates. tandfonline.comtandfonline.com | Could enable large-scale, safer production with reduced organic solvent waste. |
| Palladium Nanoparticle Catalysis | One-pot reaction from alcohols, high efficiency. csic.es | A direct route from 1-dodecanol (B7769020) and propanol (B110389) could be explored. |
| Organocatalysis (e.g., Nanostarch) | Eco-friendly, metal-free, mild conditions. researchgate.net | Offers a sustainable and biodegradable catalyst system for thioetherification. |
Advanced Characterization Techniques for In Situ Studies
Understanding the formation and behavior of Dodecane, 1-(propylthio)- at a molecular level requires advanced characterization techniques that can monitor reactions and interactions in real-time.
Future research should employ:
Operando Spectroscopy: Techniques like operando Infrared (IR), Raman, and X-ray Absorption Spectroscopy (XAS) can provide invaluable insights into the catalyst's active sites and the reaction mechanism as it happens. acs.orgchemrxiv.orgensicaen.fracs.orgrsc.org This is particularly challenging but crucial for understanding sulfide (B99878) catalysts, which are often studied under less realistic in situ conditions. ensicaen.fr
In Situ Microscopy: Techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) can visualize the evolution of materials where Dodecane, 1-(propylthio)- might be a component, for example, in self-assembled monolayers or on the surface of nanoparticles. acs.orgchinesechemsoc.org
Real-Time Reaction Monitoring: Combining spectroscopic methods with electrochemical analysis can track the formation and conversion of sulfur species, which is critical for applications in areas like energy storage. chinesechemsoc.org
Rational Design of Derivatives with Tuned Properties
Dodecane, 1-(propylthio)- serves as a backbone that can be systematically modified to create derivatives with tailored physicochemical properties. The introduction of functional groups can dramatically alter characteristics like solubility, polarity, and binding affinity. nih.govacs.orgmdpi.com
Future design strategies could focus on:
Introducing Polar Groups: Adding polar functionalities, such as hydroxyl or amino groups, to the alkyl chains could enhance water solubility and create amphiphilic molecules. acs.org
Varying Chain Length and Branching: Systematically altering the length and branching of the dodecyl and propyl chains can tune properties like viscosity and van der Waals interactions, which is crucial for applications in lubricants or self-assembled monolayers. aip.org
Incorporating Heteroaromatic Moieties: Attaching heterocyclic rings can introduce specific biological activities or electronic properties. nih.govbenthamdirect.com
| Derivative Type | Targeted Property | Potential Application |
| Hydroxy-functionalized | Increased hydrophilicity, water solubility. acs.org | Components for drug delivery systems, bio-compatible surfactants. |
| Fluoro-functionalized | Altered lipophilicity and electronic properties. | Advanced materials, liquid crystals. |
| Amino-functionalized | Basic sites for binding, altered pH-responsiveness. acs.org | pH-responsive materials, ligands for metal coordination. |
| Branched-chain isomers | Modified packing in self-assembly, lower melting points. aip.org | Molecular rotors, components for phase-change materials. |
Emerging Applications in Niche Scientific Fields
While simple thioethers have established uses, future research can explore the application of Dodecane, 1-(propylthio)- in more specialized, high-tech areas.
Potential emerging applications include:
Corrosion Inhibition: The sulfur atom in thioethers can strongly adsorb to metal surfaces. Computational studies suggest that diaryl sulfide derivatives can be effective corrosion inhibitors, an area that could be explored for long-chain alkyl thioethers. mdpi.com
Self-Assembled Monolayers (SAMs): Thioethers can form ordered layers on metal surfaces like gold. aip.org The long dodecyl chain of Dodecane, 1-(propylthio)- makes it an excellent candidate for forming robust SAMs for applications in sensing, nanolithography, or as protective coatings. aip.orgresearchgate.net
Liquid Crystals: The introduction of rigid groups (like aromatic rings) to a thioether core can lead to liquid crystalline properties. mdpi.com While Dodecane, 1-(propylthio)- itself is not a liquid crystal, its derivatives could be designed to exhibit such behavior.
Phase-Change Materials: Long-chain alkanes are known for their potential in thermal energy storage. The thioether linkage could be used to tune the melting point and latent heat of dodecane-based materials for specific applications.
Multiscale Modeling and Simulation Approaches
Computational chemistry provides powerful tools to predict the properties and behavior of molecules like Dodecane, 1-(propylthio)-, guiding experimental work and accelerating discovery. nih.govwhiterose.ac.ukmdpi.comresearchgate.net
Future modeling efforts should integrate multiple scales:
Quantum Mechanics (QM): Density Functional Theory (DFT) can be used to calculate fundamental electronic properties, reaction energetics, and spectroscopic signatures. mdpi.comnih.govwhiterose.ac.uk This is crucial for understanding reaction mechanisms and designing new catalysts.
Molecular Dynamics (MD): MD simulations can predict the collective behavior of many molecules, providing insights into physical properties like density and viscosity, as well as dynamic processes like self-assembly on surfaces or partitioning in different solvents. researchgate.net
Integrated Frameworks: Combining QM and MD in a multiscale modeling framework allows for a comprehensive understanding, from the electronic structure of a single molecule to the macroscopic behavior of a bulk material or a complex multiphase system. dtu.dkresearchgate.netacs.orgdokumen.pub This approach can be used to design and optimize complex processes, such as reactive extraction. dtu.dk
Interdisciplinary Research with Related Fields
The most significant breakthroughs often occur at the intersection of different scientific disciplines. The study of Dodecane, 1-(propylthio)- and its derivatives can benefit greatly from interdisciplinary collaboration.
Bio-organic Chemistry: The thioether linkage is present in biologically important molecules like methionine. escholarship.org Research could explore the use of Dodecane, 1-(propylthio)- derivatives as non-natural linkers in bioconjugation, attaching them to peptides or other biomolecules to modify their properties. escholarship.orgnih.gov Thioether-modified cyclodextrins have been developed to transport hydrophobic drugs, a strategy that could be adapted using long-chain thioethers. beilstein-journals.orgbohrium.com
Nanotechnology: Thioethers are excellent ligands for stabilizing metal nanoparticles, particularly gold. researchgate.netmdpi.commdpi.com The dodecyl chain of Dodecane, 1-(propylthio)- can provide a stabilizing shell around a nanoparticle core, making it soluble in nonpolar solvents and useful for applications in catalysis, sensing, or bio-imaging. mdpi.com Thioether-functionalized covalent organic frameworks (COFs) have also been developed for applications like photocatalysis. acs.org
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for Dodecane, 1-(propylthio)-, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions, where a thiol (e.g., propanethiol) reacts with a halogenated dodecane derivative. Key parameters include solvent polarity (e.g., THF or DMF), temperature (40–80°C), and catalyst use (e.g., phase-transfer catalysts). For example, yields can vary significantly with reaction time optimization (e.g., 12–24 hours) and stoichiometric ratios of reactants . Purification often requires column chromatography or distillation under reduced pressure.
Q. How should researchers safely handle and store Dodecane, 1-(propylthio)- to maintain stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid contact with strong acids/bases, oxidizing agents, or high temperatures (>100°C), as these may induce decomposition into toxic fumes (e.g., sulfur oxides) . Conduct stability tests using accelerated aging studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways.
Q. What analytical techniques are most effective for characterizing Dodecane, 1-(propylthio)-?
- Methodological Answer : Use GC-MS or LC-HRMS for purity assessment and structural confirmation. NMR (¹H, ¹³C) is critical for verifying the propylthio substituent’s position on the dodecane chain. IR spectroscopy can identify S-H bond absence (confirming successful substitution). Compare spectral data with PubChem or NIST databases for validation .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize reaction parameters for Dodecane, 1-(propylthio)- synthesis?
- Methodological Answer : Design a central composite model to evaluate variables like temperature, catalyst concentration, and reaction time. Use ANOVA to identify significant factors (p < 0.05) and generate a predictive model. For instance, a study on dodecane removal optimization achieved a Model F-value of 69.81, highlighting rotational speed and hydraulic retention time as critical variables . Validate the model with confirmation experiments and adjust parameters iteratively.
Q. How should researchers address contradictions in reported thermal stability data for Dodecane, 1-(propylthio)-?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to differentiate oxidative vs. thermal decomposition. Cross-reference results with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. If discrepancies persist, review experimental conditions (e.g., heating rate, sample purity) and consult multi-source datasets (e.g., PubChem, ECHA) for consensus .
Q. What mechanistic insights govern the reactivity of Dodecane, 1-(propylthio)- in catalytic systems?
- Methodological Answer : Investigate sulfur’s electron-donating effects using DFT calculations to model reaction intermediates. Experimental studies could involve kinetic isotope effects (KIEs) to probe rate-determining steps in oxidation or alkylation reactions. For example, the propylthio group’s steric bulk may influence regioselectivity in cross-coupling reactions, which can be validated via Hammett plots or substituent effect studies .
Q. How can researchers mitigate interference from Dodecane, 1-(propylthio)- decomposition products in environmental studies?
- Methodological Answer : Employ headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to detect volatile decomposition products (e.g., propylene, sulfur dioxide). For non-volatile residues, use LC-QTOF to identify polar degradation byproducts. Toxicity assessments via in vitro assays (e.g., Ames test) can prioritize hazardous compounds for further analysis .
Methodological Frameworks
- Experimental Design : Apply the PICO framework (Population: reaction system; Intervention: catalyst type; Comparison: control reaction; Outcome: yield/purity) to structure hypothesis-driven studies .
- Data Analysis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, ensuring alignment with gaps in sulfur-containing alkane literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
